Tetrabutylammonium permanganate

Catalog No.
S642169
CAS No.
35638-41-6
M.F
C16H36MnNO4
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium permanganate

CAS Number

35638-41-6

Product Name

Tetrabutylammonium permanganate

IUPAC Name

tetrabutylazanium;permanganate

Molecular Formula

C16H36MnNO4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C16H36N.Mn.4O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;;-1

InChI Key

DENUNRANJGOAHR-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[O-][Mn](=O)(=O)=O

Synonyms

tetrabutylammonium permanganate

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[O-][Mn](=O)(=O)=O

Tetrabutylammonium permanganate (TBAP) is a lipophilic quaternary ammonium oxidizing agent designed for homogeneous reactions in organic solvents. Unlike traditional inorganic permanganate salts, TBAP is highly soluble in common organic media such as dichloromethane, chloroform, and pyridine. This distinct solubility profile eliminates the need for biphasic water-organic mixtures or phase-transfer catalysts, allowing for precise stoichiometric control and milder reaction conditions. Stable at room temperature with a controlled decomposition point of 120-121 °C, TBAP is primarily utilized in scientific procurement when water-insoluble organic substrates require efficient oxidation without the risk of over-oxidation or the processing complexities of emulsion-heavy aqueous workups[1].

Substituting TBAP with the standard industrial baseline, potassium permanganate (KMnO4), frequently fails in advanced organic synthesis due to KMnO4's strict insolubility in non-polar media. Attempting to force KMnO4 into organic solvents requires the addition of expensive phase-transfer catalysts (such as 18-crown-6) and mechanically intensive preparation like ball-milling. Even in biphasic systems, the poor mass transfer of water-insoluble substrates often stalls conversions at low percentages or necessitates harsh heating, which indiscriminately cleaves sensitive functional groups and leads to over-oxidation. TBAP circumvents these procurement and processing bottlenecks by providing a single-component, ready-to-use homogeneous oxidant that reacts efficiently at room temperature, ensuring high yields for lipophilic substrates[1].

Elimination of Phase-Transfer Catalysts in Non-Polar Media

For oxidations in non-polar solvents, TBAP functions as a standalone homogeneous reagent, whereas KMnO4 requires stoichiometric or catalytic additives. Using KMnO4 in benzene or dichloromethane necessitates the addition of phase-transfer catalysts (PTCs) like dicyclohexyl-18-crown-6 and requires inconvenient ball-milling to achieve reactivity. TBAP dissolves directly into these solvents, completely eliminating the need for PTC procurement and complex biphasic workups [1].

Evidence DimensionPhase-transfer catalyst (PTC) requirement for non-polar oxidation
Target Compound Data0 equivalents of PTC required (completely homogeneous)
Comparator Or Baseline1.0 equivalent of crown ether or quaternary ammonium PTC required for KMnO4
Quantified Difference100% reduction in PTC additive requirements
ConditionsOxidation of organic substrates in non-polar solvents (e.g., DCM, benzene)

Removing PTCs from the reaction simplifies the bill of materials, reduces additive costs, and streamlines downstream product purification.

Conversion Efficiency for Water-Insoluble Substrates

The oxidation of highly lipophilic substrates often fails with standard aqueous oxidants due to poor phase mixing. In the oxidation of 4-halo-2-nitrotoluenes to their corresponding benzoic acids, aqueous KMnO4 reactions stalled at approximately 40% conversion due to substrate insolubility. Switching to a homogeneous TBAP system in pyridine drove the reaction to completion, achieving an 81% isolated yield without requiring large excesses of the oxidant [1].

Evidence DimensionSubstrate conversion and isolated yield
Target Compound Data81% isolated yield (using TBAP in pyridine)
Comparator Or Baseline~40% conversion plateau (using aqueous KMnO4)
Quantified Difference>2x increase in conversion for lipophilic substrates
ConditionsOxidation of 4-bromo-2-nitrotoluene at 60 °C

Procuring TBAP prevents the loss of high-value, complex organic intermediates that would otherwise fail to react in standard aqueous oxidation systems.

Thermal Stability Relative to Alternative Lipophilic Permanganates

While multiple quaternary ammonium permanganates exist to solve the organic solubility problem, they vary drastically in safety. Benzyltriethylammonium permanganate is known to be highly sensitive to friction and has a documented history of spontaneous detonation. In contrast, TBAP offers equivalent oxidation efficacy for alkanes and alcohols but maintains structural stability at room temperature, with decomposition only occurring at 120-121 °C [1].

Evidence DimensionThermal and mechanical stability
Target Compound DataStable at room temperature; controlled decomposition at 120-121 °C
Comparator Or BaselineBenzyltriethylammonium permanganate (prone to spontaneous detonation and friction sensitivity)
Quantified DifferenceElimination of spontaneous friction-induced detonation risk
ConditionsStandard laboratory storage and handling

TBAP provides the necessary organic solubility without introducing the severe explosive hazards associated with benzyl-substituted permanganate analogs, ensuring safer scale-up.

Access to Radical-Mediated Stereoretentive Pathways

The speciation of the oxidant fundamentally alters the reaction mechanism in complex molecule synthesis. Aqueous KMnO4 typically oxidizes via a hydride transfer mechanism. However, TBAP in organic solvents like dichloromethane or pyridine forms ion-pairs that enable a radical-mediated C-H abstraction and rapid rebound mechanism. This specific pathway allows for stereoretentive tetrahydroxylation of complex alkaloid intermediates, a transformation inaccessible via standard aqueous permanganate conditions [1].

Evidence DimensionReaction pathway and stereochemical outcome
Target Compound DataRadical-mediated abstraction with stereoretention (TBAP in organic media)
Comparator Or BaselineHydride transfer mechanism (KMnO4 in aqueous media)
Quantified DifferenceAccess to stereoretentive C-H oxidation vs. pathway failure/alteration
ConditionsLate-stage oxidation of complex diketopiperazine/alkaloid dimers

Buyers synthesizing complex natural products or APIs must procure TBAP to access specific stereocontrolled oxidation pathways that inorganic salts cannot trigger.

Homogeneous Late-Stage Oxidation of Lipophilic APIs

TBAP is the reagent of choice when oxidizing complex, highly non-polar pharmaceutical intermediates that degrade or fail to dissolve in aqueous KMnO4 systems. Its high solubility in pyridine and dichloromethane ensures complete substrate conversion without the need for harsh heating or biphasic emulsions [1].

Phase-Transfer-Free Process Chemistry

In industrial workflows where the removal of phase-transfer catalysts (like crown ethers) is required to simplify downstream purification, TBAP provides a single-component solution. It allows for stoichiometric oxidations in non-polar solvents while generating easily filterable manganese dioxide as the sole byproduct [1].

Stereocontrolled C-H Functionalization

For research programs focused on the total synthesis of complex alkaloids or natural products, TBAP is utilized to drive radical-mediated, stereoretentive C-H hydroxylations. This application leverages the unique ion-pairing behavior of the tetrabutylammonium cation in organic media, which is impossible to replicate with standard inorganic salts [2].

Other CAS

35638-41-6

Dates

Last modified: 02-18-2024

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